molecular formula C10H13N3O B026030 2-Piperazin-1-ylpyridine-3-carbaldehyde CAS No. 104842-73-1

2-Piperazin-1-ylpyridine-3-carbaldehyde

Cat. No.: B026030
CAS No.: 104842-73-1
M. Wt: 191.23 g/mol
InChI Key: MGQDWKRTYGEMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Piperazinyl)-3-pyridinecarboxaldehyde is a heterocyclic compound that contains both piperazine and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde typically involves the reaction of piperazine with 3-pyridinecarboxaldehyde under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or under reflux conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems can also help in monitoring and optimizing the reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperazinyl)-3-pyridinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(1-Piperazinyl)-3-pyridinecarboxylic acid.

    Reduction: 2-(1-Piperazinyl)-3-pyridinecarbinol.

    Substitution: Various substituted piperazine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(1-Piperazinyl)-3-pyridinecarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The piperazine moiety can bind to specific sites on proteins, altering their function and leading to various biological effects. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: A piperazine derivative with similar structural features but different biological activities.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Another piperazine-containing compound with distinct pharmacological properties.

Uniqueness

2-(1-Piperazinyl)-3-pyridinecarboxaldehyde is unique due to its combination of piperazine and pyridine moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for the development of new drugs and the study of various biochemical pathways.

Properties

CAS No.

104842-73-1

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-piperazin-1-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H13N3O/c14-8-9-2-1-3-12-10(9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2

InChI Key

MGQDWKRTYGEMPT-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=C(C=CC=N2)C=O

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-3-pyridinecarboxaldehyde (VI; 6.4 g, 0.05 mole) and piperazine (19.4 g, 0.23 mole) was refluxed 5 hr in isopropanol (250 mL). The reaction mixture was concentrated in vacuo to a syrup which was partitioned between methylene chloride and water. The organic phase was isolated, washed with water (3×500 mL), dried (MgSO4), filtered, and concentrated in vacuo to a syrup which was flash chromatographed (10% methanol-methylene chloride). The appropriate fractions were combined, concentrated in vacuo, dissolved in ethanol and treated with 1 equivalent of ethanolic HCl. Crystallization of the crude hydrochloride salt gave 8.8 g (87%) of the appropriate IIIc intermediate.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.